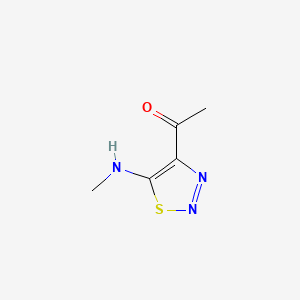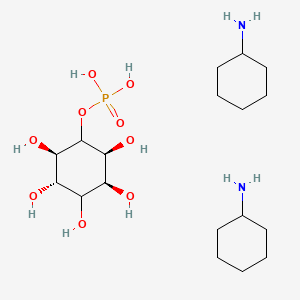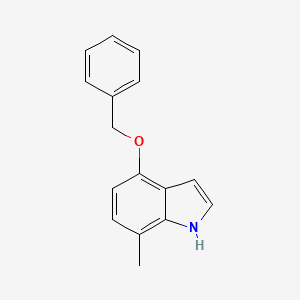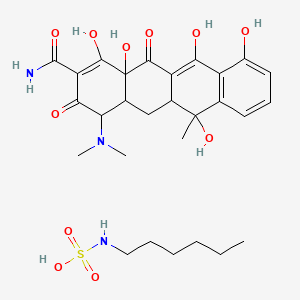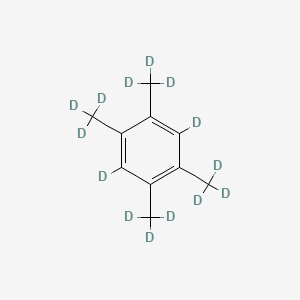
1,2,4,5-Tetramethylbenzene-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetramethylbenzene-d14, also known as Durene, appears as colorless crystals with a camphor-like odor . It is used as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials. It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .
Synthesis Analysis
This compound is synthesized using specific conditions and reagents . The synthesis process involves the use of 5% palladium-platinum on carbon, hydrogen, and water-d2 at 180 degrees Celsius for 24 hours .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using specific software . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of this compound with OH radicals can occur via substitution, H and CH3 abstraction, and OH addition mechanisms . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring .
Physical And Chemical Properties Analysis
This compound appears as colorless crystals with a camphor-like odor . More detailed physical and chemical properties can be found in specific databases .
科学的研究の応用
Synthesis of Durene : Wen et al. (2022) explored the synthesis of 1,2,4,5-tetramethylbenzene (durene), which is valuable in producing high-end polyesters, using 1,2,4-trimethylbenzene methylation with syngas over bifunctional catalysts (Wen et al., 2022).
Thermochemical Properties : Colomina et al. (1989) measured the energies of combustion and vapor pressures of 1,2,4,5-tetramethylbenzene, providing critical thermochemical properties relevant to various research applications (Colomina et al., 1989).
Solubility in Organic Solvents : Flanagan et al. (2006) used the Abraham solvation parameter model to predict the solubilities of 1,2,4,5-tetramethylbenzene in organic solvents, demonstrating its utility in chemical solution studies (Flanagan et al., 2006).
Inelastic Neutron Scattering Studies : Pawlukojć et al. (2006) reported on the inelastic neutron scattering (INS), Raman, and infrared studies of 1,2,4,5-tetramethylbenzene in the solid state, which is important for understanding its low-frequency internal modes (Pawlukojć et al., 2006).
Probe Reaction to Monitor External Surface Modifications : Röger et al. (1997) proposed using the transformation of 1,2,4-trimethylbenzene to monitor catalytic effects on the external surface of certain catalysts, with 1,2,4,5-tetramethylbenzene being a key product in these studies (Röger et al., 1997).
Mixed Bis(arene)Gallium(I) Complex Synthesis : Schmidbaur et al. (1990) discussed the synthesis and crystal structure of a mixed bis(arene)gallium(I) complex, where 1,2,4,5-tetramethylbenzene was used (Schmidbaur et al., 1990).
作用機序
Mode of Action
It’s known that it can undergo substitution, abstraction, and addition reactions with oh radicals in the atmosphere and wastewater . The H atoms from the CH3 group and the benzene ring are the most active sites in 1,2,4,5-Tetramethylbenzene .
Biochemical Pathways
It’s known that it can interact with oh radicals, which are involved in various biochemical pathways
Pharmacokinetics
It’s important to note that understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential biological effects .
Result of Action
It’s known that it can interact with oh radicals, which could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Perdeuterodurene, it’s known that it can interact with OH radicals in the atmosphere and wastewater . This suggests that environmental factors such as the presence of OH radicals and the pH of the environment could potentially influence its action.
Safety and Hazards
1,2,4,5-Tetramethylbenzene-d14 is classified as a flammable solid . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment. Wear protective gloves, protective clothing, eye protection, and face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
特性
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-ZVEBFXSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is perdeuterodurene and why was it used in this study?
A1: Perdeuterodurene, also known as 1,2,4,5-Tetramethylbenzene-d14, is a deuterated form of durene (1,2,4,5-Tetramethylbenzene). In this study, it served as a host crystal for quinoxaline. This means that small amounts of quinoxaline were incorporated into the crystal structure of perdeuterodurene.
Q2: How does perdeuterodurene influence the EPR measurements of quinoxaline?
A2: Perdeuterodurene plays a crucial role in achieving high-resolution EPR measurements of quinoxaline in its triplet state. The deuterium atoms in perdeuterodurene have a much smaller magnetic moment compared to hydrogen. This significantly reduces the hyperfine coupling between the unpaired electrons in the triplet state of quinoxaline and the surrounding nuclear spins, resulting in narrower and better-resolved EPR spectral lines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

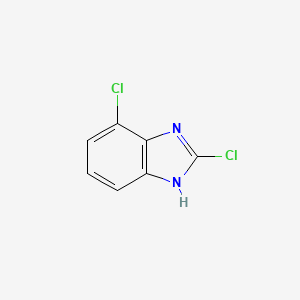
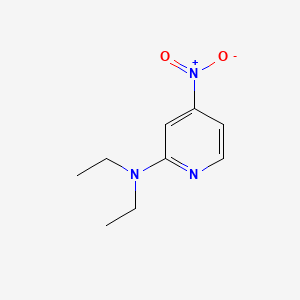
![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)
![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)
![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)
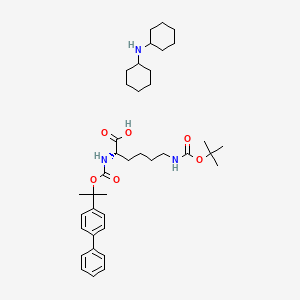
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)
